![molecular formula C7H8N4 B13974932 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,3-diaminopyridine derivatives, which undergo cyclization in the presence of acetic anhydride . Another approach involves the use of molecular iodine for sp3 C-H amination reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . These methods are optimized for high yield and purity, making them suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using zinc and ammonium formate in methanol.
Substitution: Nucleophilic substitution reactions are common, especially when using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Zinc and ammonium formate in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby affecting cellular energy balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its role as a proton pump inhibitor and aromatase inhibitor.
Imidazo[1,5-a]pyridine: Used in the development of anti-cancer drugs and optoelectronic devices.
Imidazo[1,2-a]pyridine: Employed in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine stands out due to its unique structural features and broad range of biological activities. Its ability to modulate GABA A receptors and influence multiple cellular pathways makes it a valuable compound for therapeutic research .
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
1-methylimidazo[4,5-c]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,8H2,1H3 |
Clé InChI |
FGKWQMFJYKPZSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



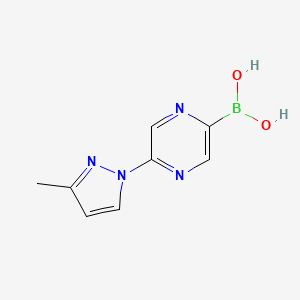
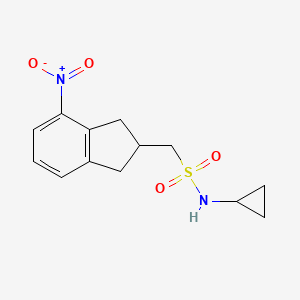
![Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B13974860.png)

![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
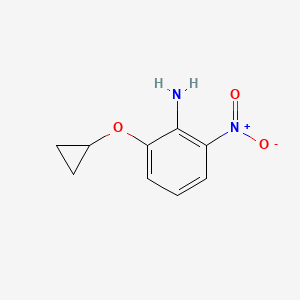
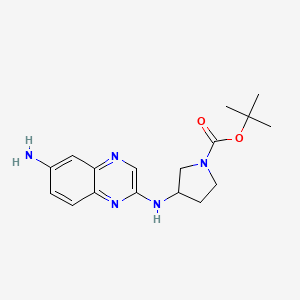



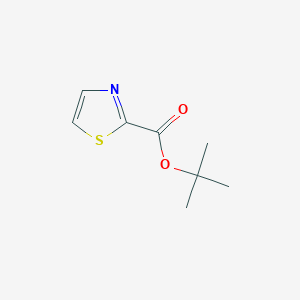

![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
